molecular formula C4H10N6O2 B12323536 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b

1H,5H-Bis[1,2,5]oxadiazolo[3,4-b

Cat. No.: B12323536
M. Wt: 174.16 g/mol
InChI Key: YRGDGRBKBPNYLO-UHFFFAOYSA-N
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Description

1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] is a heterocyclic compound that features a unique structure composed of two oxadiazole rings fused with a pyrazine ring. This compound is known for its high energy and stability, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] typically involves the reaction of 3,4-diaminofurazan with oxalic acid through an amide condensation reaction. This one-step process is carried out under reflux conditions in an acidic medium . The reaction yields a white solid product with high purity and yield.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-capacity reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and higher oxides .

Mechanism of Action

The mechanism of action of 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] involves its interaction with molecular targets and pathways within biological systems. The compound’s high energy and stability allow it to interact with various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and microbial growth .

Properties

Molecular Formula

C4H10N6O2

Molecular Weight

174.16 g/mol

IUPAC Name

5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodecane

InChI

InChI=1S/C4H10N6O2/c5-1-2(8-11-7-1)6-4-3(5)9-12-10-4/h1-10H

InChI Key

YRGDGRBKBPNYLO-UHFFFAOYSA-N

Canonical SMILES

C12C(NC3C(N1)NON3)NON2

Origin of Product

United States

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